molecular formula C14H12FNO B12919475 (E)-3-(4-Fluorophenyl)-5-(3-methylbuta-1,3-dien-1-yl)isoxazole

(E)-3-(4-Fluorophenyl)-5-(3-methylbuta-1,3-dien-1-yl)isoxazole

Cat. No.: B12919475
M. Wt: 229.25 g/mol
InChI Key: HFZFXZVLVCDBDL-FPYGCLRLSA-N
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Description

(E)-3-(4-Fluorophenyl)-5-(3-methylbuta-1,3-dien-1-yl)isoxazole is a fluorinated isoxazole derivative characterized by a five-membered isoxazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a conjugated (E)-3-methylbuta-1,3-dien-1-yl moiety. The isoxazole ring, containing oxygen and nitrogen atoms, imparts distinct electronic and steric properties compared to other heterocycles like pyrazoles or thiazoles.

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(1E)-3-methylbuta-1,3-dienyl]-1,2-oxazole

InChI

InChI=1S/C14H12FNO/c1-10(2)3-8-13-9-14(16-17-13)11-4-6-12(15)7-5-11/h3-9H,1H2,2H3/b8-3+

InChI Key

HFZFXZVLVCDBDL-FPYGCLRLSA-N

Isomeric SMILES

CC(=C)/C=C/C1=CC(=NO1)C2=CC=C(C=C2)F

Canonical SMILES

CC(=C)C=CC1=CC(=NO1)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Heterocyclic Derivatives

Compound Type Substituents Heterocycle Dihedral Angle (°) Key Feature Reference ID
Pyrazole derivative 4-Fluorophenyl, 4-bromophenyl Pyrazole 4.64–10.53 Moderate planarity
Chalcone derivative 4-Fluorophenyl, varied substituents Chalcone 7.14–56.26 High conformational flexibility
Thiazole derivative 4-Fluorophenyl, triazolyl Thiazole Not specified Isostructural with halogen swap
Isoxazole derivative 3-(4-Fluorophenyl), chloromethyl Isoxazole Not available Electronegative substituent

Table 2. Impact of Substituents on Electronic Properties

Substituent Electronic Effect Potential Impact
(E)-3-Methylbutadienyl Extended π-conjugation Enhanced UV absorption, redox activity
Chloromethyl Electron-withdrawing Increased polarity, altered reactivity
4-Fluorophenyl Moderate electron-withdrawing Improved metabolic stability, lipophilicity

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